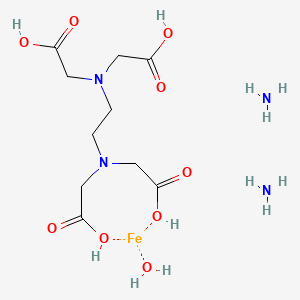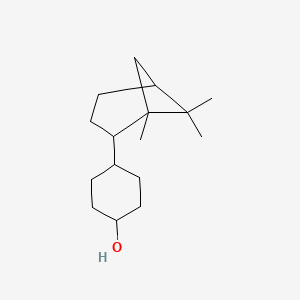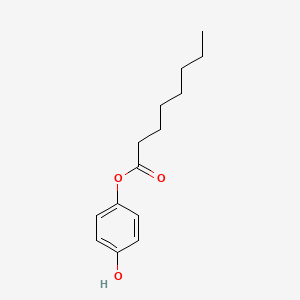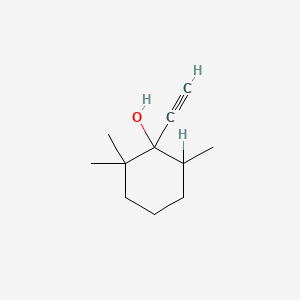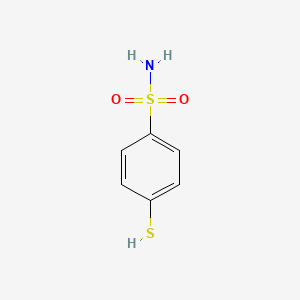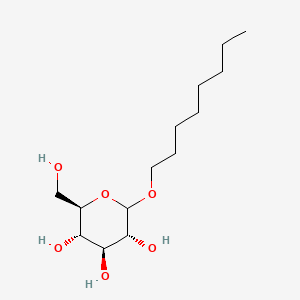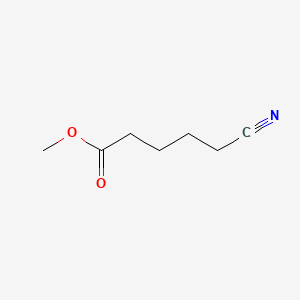
5-氰基戊酸甲酯
概述
描述
“Methyl 5-cyanopentanoate” is a chemical compound with the molecular formula C7H11NO2 . It is also known as valeric.
Synthesis Analysis
The synthesis of “Methyl 5-cyanopentanoate” involves chemoselective nitrilation of dimethyl adipate with ammonia under continuous flow conditions . The reaction delivers adiponitrile (ADN) and methyl 5-cyanopentanoate (MCP) with an excellent selectivity of up to 95.8% .
Molecular Structure Analysis
The molecular weight of “Methyl 5-cyanopentanoate” is 141.17 g/mol . The InChIKey of the compound is FLUGZEGZYQCCTQ-UHFFFAOYAK .
Chemical Reactions Analysis
“Methyl 5-cyanopentanoate” is involved in a tandem reaction route from dimethyl adipate (DMA) to adiponitrile (ADN) via MCP . The second nitrilation of MCP to ADN proceeds very slowly .
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and refractive index of “Methyl 5-cyanopentanoate” are not clearly mentioned in the available literature .
科学研究应用
材料科学应用
在材料科学领域,5-氰基戊酸甲酯因其在制造微孔聚偏二氟乙烯中空纤维膜方面的潜力而受到探索。这些膜使用水溶性绿色溶剂制成,展示了膜制造的创新方法,强调了可持续性和效率。该研究调查了各种添加剂和淬火浴温度对膜的性能(如形态、机械强度和透水性)的影响。研究表明,5-氰基戊酸甲酯衍生物可以为开发先进的过滤和分离技术做出重大贡献 (Hassankiadeh 等人,2015)。
化学合成应用
5-氰基戊酸甲酯也在关注化学合成的研究中得到强调,特别是在氢酯化反应的背景下。例如,关于钴羰基催化的丁二烯氢甲氧羰基化为 3-戊烯酸甲酯的研究指出了酯合成中的创新途径。此类反应不仅扩展了有机合成的工具箱,还为合成可能在制药、农用化学品和材料科学中具有应用的复杂分子铺平了道路 (松田,1973)。
生物燃料生产应用
此外,5-氰基戊酸甲酯及其衍生物已在生物燃料研究中找到应用。一项关于相关酯类戊酸甲酯在快速压缩机中的自燃的研究突出了此类化合物作为生物柴油替代组分的潜力。该研究提供了对戊酸甲酯在各种条件下的点火行为的宝贵见解,这对于设计更高效、燃烧更清洁的生物燃料至关重要 (Weber 等人,2018)。
未来方向
“Methyl 5-cyanopentanoate” shows potential for industrial production of polyamides represented by nylon 66 . The chemoselective nitrilation of dimethyl adipate (DMA) with ammonia (NH3) under continuous flow conditions was studied on carbon encapsulated oxygen-deficient WOx<3 catalysts (WOx@C/C) . This process delivers adiponitrile (ADN) and methyl 5-cyanopentanoate (MCP) with an excellent selectivity .
作用机制
Target of Action
Methyl 5-cyanopentanoate, also known as Methyl 5-cyanovalerate, is primarily used in the industrial production of polyamides, such as nylon 66 . It serves as a key intermediate in the chemoselective nitrilation of dimethyl adipate with ammonia .
Mode of Action
The compound interacts with its targets through a process known as chemoselective nitrilation . This process involves the reaction of dimethyl adipate with ammonia under continuous flow conditions . The reaction is facilitated by carbon encapsulated oxygen-deficient WOx catalysts .
Biochemical Pathways
The chemoselective nitrilation of dimethyl adipate with ammonia leads to the formation of Methyl 5-cyanopentanoate and Adiponitrile (ADN) . A tandem reaction route from dimethyl adipate to ADN via Methyl 5-cyanopentanoate has been elucidated . The second nitrilation of Methyl 5-cyanopentanoate to ADN proceeds very slowly .
Result of Action
The result of the chemoselective nitrilation process is the production of Adiponitrile (ADN) and Methyl 5-cyanopentanoate with an excellent selectivity of up to 95.8% . These compounds are key intermediates in the industrial production of polyamides .
Action Environment
The reaction conditions significantly influence the action of Methyl 5-cyanopentanoate. Factors such as the weight hourly space velocity of dimethyl adipate, the molar ratio of ammonia to dimethyl adipate, and the physical dispersion and size of the active WO2.83 phase in the catalysts can affect the selectivity and efficiency of the reaction .
属性
IUPAC Name |
methyl 5-cyanopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUGZEGZYQCCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339158 | |
| Record name | Methyl 5-cyanovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3009-88-9 | |
| Record name | Methyl 5-cyanovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

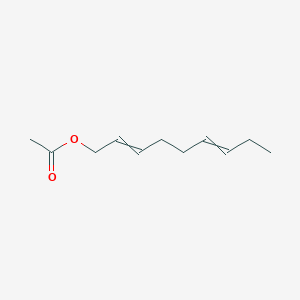
![Benzoic acid, 2-[(2-methylundecylidene)amino]-, methyl ester](/img/structure/B1606429.png)
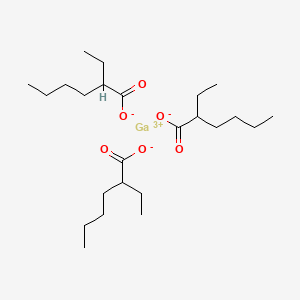
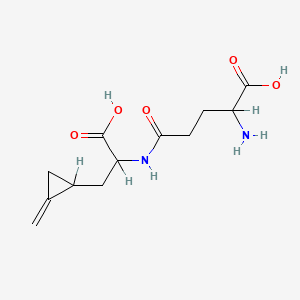
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt](/img/structure/B1606434.png)
